4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
Overview
Description
4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine is a complex organic compound that features both imidazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole precursors. One common method involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form the intermediate 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 1,2,5-oxadiazole-3-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA, leading to its antimicrobial effects. The imidazole ring can also interact with various enzymes, inhibiting their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.
Ornidazole: Similar in structure and used for similar therapeutic purposes.
Uniqueness
4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine is unique due to the presence of both imidazole and oxadiazole rings, which may confer additional biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O4/c1-5-10-4-6(14(15)16)13(5)2-3-17-8-7(9)11-18-12-8/h4H,2-3H2,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASOVGMCJWMVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC2=NON=C2N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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